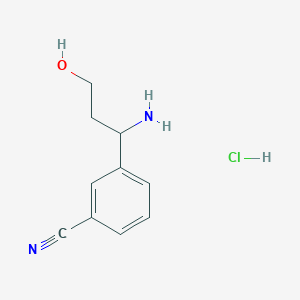

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

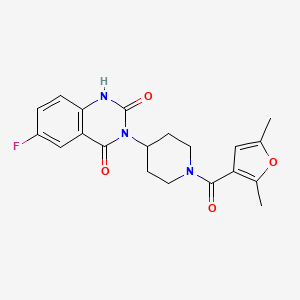

“3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 1379887-93-0 . It has a molecular weight of 212.68 . The compound is typically stored at room temperature and is available in powder form .

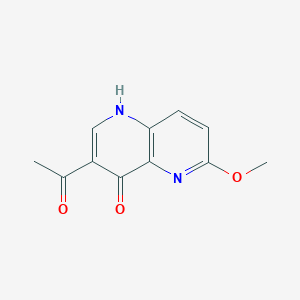

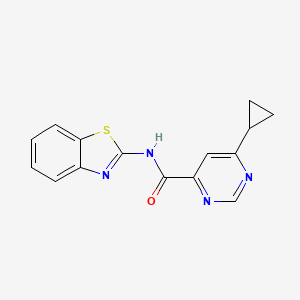

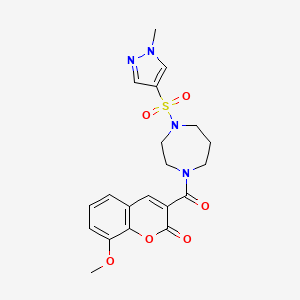

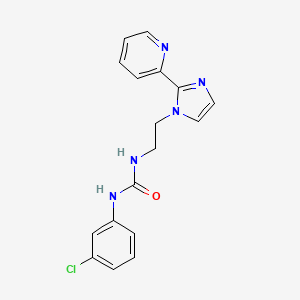

Molecular Structure Analysis

The InChI code for “3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride” is1S/C10H12N2O.ClH/c11-7-8-2-1-3-9 (6-8)10 (12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Enantioselective Biocatalysis

A study by Chhiba et al. (2012) explored the enantioselective biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-amino-3-phenylpropanenitrile, to β-amino-amides using Rhodococcus rhodochrous. The research highlighted the potential of these compounds in the synthesis of enantioselective amides, showcasing the enzyme's preference for specific derivatives and achieving up to 85% enantioselectivity under optimized conditions (Chhiba et al., 2012).

Synthetic Methodologies

Research by Meng (2012) presented a convenient method for synthesizing 4-substituted amino-quinazolines, starting from 2-amino-benzonitrile. This study provided a novel approach to synthesizing high-yield title compounds, underscoring the versatility of amino-benzonitriles in organic synthesis (Meng, 2012).

Palladium Complexes

Lee et al. (2016) investigated the synthesis and structures of palladium complexes using a compound structurally related to 3-(1-Amino-3-hydroxypropyl)benzonitrile. Their work demonstrated the compound's utility in forming macrocyclic and compartment complexes, contributing to the understanding of palladium coordination chemistry (Lee et al., 2016).

Antimicrobial Activities

A study by Kumar et al. (2022) focused on the synthesis of derivatives from a key starting material related to 3-amino-benzonitrile for antimicrobial applications. Their findings suggest the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2022).

Magnetic Refrigeration and Relaxation

Research conducted by Sheikh et al. (2014) explored the magnetic refrigeration and slow magnetic relaxation properties of tetranuclear lanthanide cages, utilizing ligands synthesized from benzonitrile derivatives. This study contributes to the field of materials science, particularly in the development of materials with specific magnetic properties (Sheikh et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-(1-amino-3-hydroxypropyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKROQWQUYOGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CCO)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2813514.png)

![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)

![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)

![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)